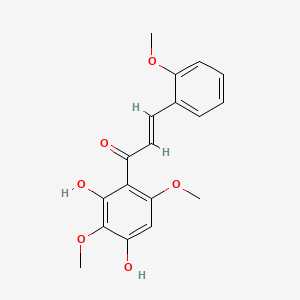

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone

説明

Overview of Chalcone (B49325) Structural Framework and Classification as Flavonoids

Chalcones are characterized by a unique open-chain flavonoid skeleton. Their fundamental structure consists of two aromatic rings (designated as A and B) linked by a three-carbon α,β-unsaturated carbonyl system, chemically known as 1,3-diaryl-2-propen-1-one. This structural framework is the biosynthetic precursor to all flavonoids, a major class of plant secondary metabolites. ijpsr.com

The classification of chalcones falls under the broader umbrella of flavonoids, a diverse group of polyphenolic compounds. Flavonoids are categorized into several subclasses based on the oxidation state and substitution pattern of their central C-ring. Due to their open C-ring, chalcones are considered a distinct subgroup within the flavonoid family. ijpsr.com The arrangement of substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, on the two aromatic rings gives rise to a vast number of structurally diverse chalcone derivatives, each with potentially unique chemical and biological properties.

Significance of Chalcones as Bioactive Natural Products in Academic Research

Chalcones have garnered considerable attention in academic research due to their widespread occurrence in the plant kingdom and their diverse range of biological activities. These compounds have been isolated from numerous plant families and are recognized for their potential therapeutic applications. The scientific community has extensively investigated chalcones for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govresearchgate.net

The α,β-unsaturated ketone moiety in the chalcone scaffold is a key feature that contributes to their biological activity, acting as a Michael acceptor and enabling interactions with various biological macromolecules. The presence and position of hydroxyl and methoxy groups on the aromatic rings also play a crucial role in modulating their bioactivity. This has spurred significant interest in both the isolation of new chalcones from natural sources and the chemical synthesis of novel derivatives with enhanced or specific biological effects.

Positioning of 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone within the Chalcone Family for Research Focus

This compound, with the chemical formula C₁₈H₁₈O₆ and CAS number 100079-39-8, is a specific member of the chalcone family. mdpi.comresearchgate.net Its structure is distinguished by the substitution pattern on its two aromatic rings. The 'A' ring is substituted with two hydroxyl groups at positions 2' and 4', and two methoxy groups at positions 3' and 6'. The 'B' ring possesses a single methoxy group at position 2.

This particular substitution pattern makes this compound an interesting subject for chemical and biological investigation. The presence of multiple oxygen-containing functional groups suggests potential for significant antioxidant and other biological activities. This compound was first reported as a natural product isolated from the roots of Scutellaria luzonica Rolfe, a plant belonging to the Lamiaceae family. mdpi.comstuartxchange.org The Scutellaria genus is well-known for producing a variety of bioactive flavonoids. researchgate.netnih.gov

The study of this compound and its analogs is driven by the ongoing quest to understand the structure-activity relationships within the chalcone family and to discover new lead compounds for potential therapeutic development. Research into this specific molecule contributes to the broader understanding of how subtle variations in chemical structure can influence biological function.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.33 g/mol |

| CAS Number | 100079-39-8 |

| Appearance | Yellow powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Research Findings

While extensive research has been conducted on the broader chalcone class, detailed studies specifically focusing on this compound are more limited. However, its isolation from a medicinally relevant plant genus and the known bioactivities of structurally similar compounds provide a strong impetus for further investigation.

Synthesis: The primary method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. pjsir.orgrasayanjournal.co.inscispace.comjocpr.comresearchgate.net This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. For the synthesis of this compound, the likely precursors would be 2',4'-dihydroxy-3',6'-dimethoxyacetophenone and 2-methoxybenzaldehyde.

Spectroscopic Data: The structural elucidation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the full dataset from the original isolation paper is not widely available, the expected spectral features can be inferred from the known structure and data from similar compounds. iomcworld.comnih.govresearchgate.netanalis.com.my

¹H NMR: Would show characteristic signals for the aromatic protons on both rings, the vinylic protons of the α,β-unsaturated system, the methoxy group protons, and the hydroxyl group protons.

¹³C NMR: Would display signals corresponding to the carbonyl carbon, the olefinic carbons, and the carbons of the two aromatic rings, including those bearing hydroxyl and methoxy substituents.

IR Spectroscopy: Would exhibit characteristic absorption bands for the hydroxyl groups (O-H stretching), the conjugated carbonyl group (C=O stretching), the carbon-carbon double bonds (C=C stretching) of the aromatic rings and the enone system, and the carbon-oxygen bonds (C-O stretching) of the methoxy and hydroxyl groups.

Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound (330.33 g/mol ) and characteristic fragmentation patterns.

Biological Activities: Although specific biological activity data for this compound is not extensively documented in publicly available literature, the known activities of other hydroxylated and methoxylated chalcones, particularly those from the Scutellaria genus, suggest potential for antioxidant and anticancer properties. nih.govresearcher.lifenih.govnih.gov The presence of phenolic hydroxyl groups is often associated with radical scavenging and antioxidant effects. nih.gov Furthermore, many chalcones have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKKMWPCJTZZRE-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Botanical Sources of 2 ,4 Dihydroxy 2,3 ,6 Trimethoxychalcone

Identification of Plant Species Containing 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone

The primary botanical source identified for this compound is Scutellaria luzonica, a member of the Lamiaceae (mint) family. medchemexpress.commedchemexpress.com Research has confirmed the presence of this specific chalcone (B49325) in the roots of this plant species. medchemexpress.commedchemexpress.com Scutellaria, commonly known as skullcaps, is a genus comprising approximately 360 species with a global distribution, and many of its members are recognized for their production of a diverse array of flavonoids and other bioactive compounds. researchgate.netnih.gov

While this compound has been definitively isolated from Scutellaria luzonica, the phytochemical profiles of many Scutellaria species are known to be rich in flavonoids. researchgate.netnih.gov This suggests the potential for related compounds or even the target chalcone itself to be present in other species within this large and chemically diverse genus.

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from its natural source, the roots of Scutellaria luzonica, involves a multi-step process of extraction and purification. While the precise, step-by-step protocol from the original 1991 study by Lin et al. is not fully detailed in the available literature, a general and scientifically sound methodology can be constructed based on established techniques for separating flavonoids and chalcones from plant materials.

Extraction:

The initial step involves the extraction of the crude chemical constituents from the dried and powdered plant material. This is typically achieved using organic solvents of varying polarities. For flavonoids and chalcones, common solvents include:

Methanol

Ethanol

Dichloromethane

Ethyl acetate (B1210297)

The choice of solvent is critical and can be used sequentially to fractionate compounds based on their solubility. Techniques such as maceration, Soxhlet extraction, or ultrasonication are often employed to enhance the efficiency of the extraction process.

Purification:

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of purification steps. Column chromatography is a fundamental technique used for this purpose. The extract is loaded onto a column packed with a stationary phase, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases.

Common stationary phases for flavonoid and chalcone purification include:

Silica gel: A widely used adsorbent for normal-phase chromatography.

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size.

Polyamide: Used for its ability to form hydrogen bonds with phenolic compounds.

The fractions collected from the column are then analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound. Further purification of these enriched fractions may be necessary and can be achieved through repeated column chromatography or by using more advanced techniques like High-Performance Liquid Chromatography (HPLC). HPLC offers higher resolution and is a powerful tool for obtaining highly pure compounds.

The final step involves the characterization of the purified compound to confirm its identity. This is accomplished using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Geographical Distribution and Ethnobotanical Context in Research

Scutellaria luzonica is found in specific regions of Southeast Asia and Oceania. Its geographical distribution includes the Philippines and New Guinea. In the Philippines, this plant is known to grow in several provinces, including Cagayan, Abra, Bontoc, Benguet, Zambales, Bulacan, Bataan, Rizal, Batangas, and Quezon on the island of Luzon, as well as on the island of Mindoro.

From an ethnobotanical perspective, Scutellaria luzonica has a history of use in the traditional medicine of the Philippines. It has been employed as a remedy for stomach ailments. This traditional use, while not directly specifying the role of this compound, provides an important cultural and historical context for the scientific investigation of this plant and its chemical constituents. The broader Scutellaria genus has a rich history in various traditional medicine systems worldwide, where different species are used for a range of health conditions. researchgate.netdntb.gov.ua

| Plant Species | Compound Location | Geographical Distribution | Ethnobotanical Use |

| Scutellaria luzonica | Roots | Philippines, New Guinea | Treatment of stomach pains |

Biosynthesis and Metabolic Pathways of 2 ,4 Dihydroxy 2,3 ,6 Trimethoxychalcone

Enzymatic Pathways Involved in Chalcone (B49325) Biosynthesis (e.g., Shikimate Pathway)

The biosynthesis of chalcones, including 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone, is a multi-step process that originates from primary metabolism. The foundational pathways involved are the shikimate and the phenylpropanoid pathways, which provide the necessary molecular precursors. frontiersin.orgnih.gov

The shikimate pathway is a seven-step metabolic route that converts the simple carbohydrate precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. frontiersin.org This pathway is essential for the synthesis of aromatic amino acids, including L-phenylalanine, which is the primary starting material for flavonoid biosynthesis. frontiersin.orgnih.gov

Following the shikimate pathway, L-phenylalanine enters the phenylpropanoid pathway . Here, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. Subsequently, cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to produce p-coumaric acid. This molecule is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a key intermediate. frontiersin.orgnih.gov

The final step in the formation of the basic chalcone skeleton is catalyzed by chalcone synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being derived from acetyl-CoA through the action of acetyl-CoA carboxylase. frontiersin.orgnih.gov This reaction forms a naringenin (B18129) chalcone (2',4',6',4-tetrahydroxychalcone), which serves as the fundamental backbone for a vast array of chalcones and other flavonoids. frontiersin.orgnih.gov

The specific substitution pattern of this compound, featuring hydroxyl and methoxy (B1213986) groups at defined positions, arises from subsequent modifications to a chalcone backbone. These modifications are carried out by two main classes of enzymes: hydroxylases and O-methyltransferases (OMTs) .

Hydroxylases , often belonging to the cytochrome P450 superfamily, introduce additional hydroxyl groups onto the aromatic rings of the chalcone. frontiersin.org In the genus Scutellaria, where this compound is found, specific flavone (B191248) 6-hydroxylases (F6H) and flavone 8-hydroxylases (F8H) have been identified. frontiersin.orgnih.gov While these are known to act on flavones, similar enzymatic activities are presumed to be involved in the hydroxylation of chalcone precursors.

O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the chalcone structure. oup.comnih.gov This methylation is a critical step in the biosynthesis of polymethoxylated flavonoids and can significantly alter their biological properties. oup.com In Scutellaria baicalensis, two types of OMTs have been identified that are involved in the biosynthesis of root-specific flavones. frontiersin.org It is highly probable that specific OMTs are responsible for the methylation pattern observed in this compound.

While the general enzymatic machinery is understood, the precise sequence of hydroxylation and methylation events leading to this compound has not been definitively elucidated. It is likely that a series of specific hydroxylases and OMTs, with high regioselectivity, act upon a chalcone precursor to yield the final structure.

Table 1: Key Enzymes in Chalcone Biosynthesis

| Enzyme Class | Abbreviation | Function | Pathway |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid | Phenylpropanoid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid | Phenylpropanoid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA | Phenylpropanoid |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA | Flavonoid |

| Hydroxylases (e.g., F6H, F8H) | - | Introduce hydroxyl groups | Flavonoid |

| O-methyltransferases | OMTs | Catalyze methylation of hydroxyl groups | Flavonoid |

Role of this compound as a Precursor in Flavonoid Biosynthesis

Chalcones are well-established as the open-chain precursors to a wide variety of flavonoids. nih.govmdpi.com The central three-carbon bridge of the chalcone molecule can undergo an intramolecular cyclization to form a six-membered heterocyclic C-ring, which is characteristic of most flavonoid classes. This cyclization reaction is a pivotal point in flavonoid biosynthesis.

The isomerization of a chalcone into a flavanone (B1672756) is a key reaction, often catalyzed by the enzyme chalcone isomerase (CHI) . frontiersin.orgnih.gov This enzyme facilitates the stereospecific cyclization of the chalcone to form the corresponding (2S)-flavanone. Flavanones, in turn, serve as substrates for a cascade of other enzymes that lead to the formation of diverse flavonoid skeletons, including:

Flavones: Formed by the introduction of a double bond in the C-ring of flavanones by flavone synthase (FNS). frontiersin.org

Flavonols: Synthesized from flavanones via dihydroflavonols through the action of flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS).

Anthocyanidins: Derived from dihydroflavonols through the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS).

Given its structure, this compound has the potential to act as a precursor for a unique set of polymethoxylated flavonoids. The specific substitution pattern on its A and B rings would be carried over into the resulting flavonoid structures. For instance, cyclization of this chalcone would likely lead to the formation of a highly substituted flavanone, which could then be further modified by other enzymes.

However, there is currently no specific scientific literature that identifies the flavonoids directly biosynthesized from this compound. While the general pathway is known, the specific downstream products of this particular chalcone in Scutellaria or other organisms have not yet been characterized. Research into the metabolome of Scutellaria luzonica may in the future reveal the flavanones and other flavonoids that are derived from this precursor.

Proposed Metabolic Transformations and Derivatives within Biological Systems

The metabolic fate of this compound in biological systems, such as in the plant itself or in organisms that may ingest it, is not well-documented. However, based on the known metabolism of other chalcones and flavonoids, several metabolic transformations can be proposed.

In plants, further modifications to the this compound structure could occur, including:

Glycosylation: The attachment of sugar moieties to the hydroxyl groups, a common modification that can alter the solubility, stability, and subcellular localization of flavonoids.

Further Hydroxylation or Methylation: Additional enzymatic modifications could lead to even more complex polymethoxylated chalcones or their flavonoid derivatives.

When ingested by animals, flavonoids typically undergo extensive metabolism by both host and gut microbial enzymes. Potential metabolic transformations for this compound could include:

Deglycosylation: If the chalcone exists in a glycosylated form, the sugar moieties would likely be cleaved by gut microbiota.

Reduction: The α,β-unsaturated double bond of the chalcone can be reduced to form a dihydrochalcone (B1670589).

Demethylation and Dehydroxylation: The methoxy and hydroxyl groups on the aromatic rings can be removed, often by gut microbial enzymes.

Phase II Conjugation: In the liver and other tissues, the chalcone and its metabolites can be conjugated with glucuronic acid, sulfate, or glutathione (B108866) to increase their water solubility and facilitate excretion.

While direct studies on the metabolism of this compound are lacking, research on other methoxylated chalcones provides some insight. For example, studies on a related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, have demonstrated its in vivo activity, suggesting that it is absorbed and distributed in biological systems, though its specific metabolic derivatives were not detailed. nih.goviomcworld.comnih.gov The presence of multiple methoxy groups on this compound might influence its metabolic stability and bioavailability, as methylation can sometimes protect hydroxyl groups from rapid conjugation.

Future research involving in vitro metabolism studies with liver microsomes or gut microbial cultures, as well as in vivo pharmacokinetic studies, would be necessary to fully elucidate the metabolic transformations and derivatives of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone |

| 2',4',6',4-tetrahydroxychalcone (Naringenin chalcone) |

| Acetyl-CoA |

| Chorismate |

| Cinnamic acid |

| Erythrose 4-phosphate (E4P) |

| L-phenylalanine |

| Malonyl-CoA |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Phosphoenolpyruvate (PEP) |

Spectroscopic Characterization Techniques for Research on 2 ,4 Dihydroxy 2,3 ,6 Trimethoxychalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of chalcones. nih.gov Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can map out the entire carbon skeleton and the placement of protons within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a chalcone (B49325) like 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone, key diagnostic signals include:

Vinyl Protons: Two characteristic doublets appear for the α and β protons of the α,β-unsaturated ketone system, typically with a large coupling constant (J value) indicating a trans configuration. iomcworld.com

Aromatic Protons: Signals in the aromatic region reveal the substitution patterns on both the A and B rings.

Methoxy (B1213986) Protons: Sharp singlets corresponding to the methoxy (-OCH₃) groups are readily identifiable. iomcworld.com

Hydroxyl Protons: The signals for the hydroxyl (-OH) groups can appear as broad singlets, with one often being significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group (at C-2'). iomcworld.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals for chalcones include:

Carbonyl Carbon: A signal at a very downfield chemical shift (typically around δ 192-194 ppm) is characteristic of the conjugated ketone carbonyl group (C=O). iomcworld.commdpi.com

Olefinic Carbons: Two signals correspond to the α and β carbons of the enone system.

Aromatic Carbons: Multiple signals appear for the carbons of the two aromatic rings. Carbons attached to oxygen (either hydroxyl or methoxy groups) resonate at more downfield positions compared to those bonded only to carbon or hydrogen. iomcworld.com

Methoxy Carbons: Signals for the methoxy group carbons are found in the more upfield region of the spectrum. mdpi.com

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. nih.goviomcworld.com

Interactive Table: Representative ¹H and ¹³C NMR Data for a Related Chalcone, 2′,4-dihydroxy-4′,6′-dimethoxychalcone nih.gov

Note: The following data is for a closely related compound and serves to illustrate the typical chemical shifts observed for this class of molecules. The spectrum was recorded in Acetone-d₆.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, mult., J in Hz) |

|---|---|---|

| 2 | 129.1 | 7.71 (d, 8.7) |

| 3 | 116.6 | 6.94 (d, 8.7) |

| 4 | 161.4 | - |

| α | 126.8 | 7.81 (d, 15.5) |

| β | 142.8 | 7.83 (d, 15.5) |

| C=O | 193.2 | - |

| 1' | 106.6 | - |

| 2' | 164.7 | - |

| 3' | 96.8 | 6.20 (d, 2.3) |

| 4' | 166.9 | - |

| 5' | 94.4 | 6.17 (d, 2.3) |

| 6' | 168.9 | - |

| 4'-OCH₃ | 56.1 | 3.93 (s) |

| 6'-OCH₃ | 56.0 | 3.88 (s) |

| 2'-OH | - | 14.4 (s) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry Applications

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. Chalcones possess a highly conjugated system, which results in strong absorption in the UV-vis region. researchgate.net The spectrum of a chalcone typically shows two main absorption bands:

Band I: Occurs at a longer wavelength (e.g., 330-390 nm) and is attributed to the electronic transition along the entire cinnamoyl system (B-ring and the propenone chain). iomcworld.comresearchgate.net

Band II: Appears at a shorter wavelength (e.g., 220-270 nm) and corresponds to the benzoyl system (A-ring and the carbonyl group). iomcworld.com

The exact position and intensity of these bands can be influenced by the type and position of substituents on the aromatic rings. researchgate.net The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe) or aluminum chloride (AlCl₃), can help to identify the location of free hydroxyl groups. nih.govmdpi.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, which helps to confirm the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used. nih.govmdpi.comnih.gov In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragmentation pattern provides valuable structural information, helping to deduce the arrangement of substituents on the chalcone core. nih.gov For instance, the mass spectrum of a related compound, 2′,4-dihydroxy-4′,6′-dimethoxychalcone, showed a molecular ion [M+H]⁺ at m/z 301.10 and [M-H]⁻ at m/z 299.08, confirming the molecular formula C₁₇H₁₆O₅. nih.govmdpi.com

X-ray Crystallography Studies of Related Chalcone Derivatives

These studies typically reveal that the α,β-unsaturated ketone bridge adopts a trans configuration. researchgate.net The analysis also shows the planarity or twisting of the two aromatic rings relative to each other. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (especially involving hydroxyl groups) and C-H···O interactions. researchgate.net Obtaining a co-crystal structure of a chalcone bound to a biological target, like an enzyme, can provide invaluable insight into the specific molecular interactions responsible for its biological activity. youtube.com

Computational Chemistry and Molecular Modeling for Conformational Analysis and Interaction Prediction

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques. nih.gov These in silico methods are used to predict molecular properties and behaviors.

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the lowest energy conformation of the chalcone molecule, predicting the most stable three-dimensional shape. researchgate.net This is crucial for understanding how the molecule will fit into the active site of a biological target.

Molecular Docking: This computational technique predicts the preferred binding mode of a ligand (the chalcone) within the binding site of a receptor protein. nih.govresearchgate.net The process generates a binding energy score, which indicates the strength of the interaction. researchgate.net For example, molecular docking studies on related chalcones have been used to predict their binding affinity to targets like the mTOR protein, helping to explain their anticancer mechanisms. mdpi.com By modeling the interaction of this compound with various enzymes or receptors, scientists can hypothesize its potential biological targets and mechanism of action before undertaking more resource-intensive experimental work. nih.gov

ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. nih.govresearchgate.net These predictions help to assess the "drug-likeness" of a compound in the early stages of drug discovery. nih.gov

Preclinical Pharmacological Activities of 2 ,4 Dihydroxy 2,3 ,6 Trimethoxychalcone and Analogs

Anti-inflammatory Activities

The anti-inflammatory potential of chalcones related to 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone has been demonstrated through their ability to modulate key inflammatory pathways and mediators.

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase (COX) Enzymes, Nitric Oxide Production)

A major structural analog, 2',4-dihydroxy-3',4',6'-trimethoxychalcone , isolated from Chromolaena odorata, has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.gov The suppression of NO, a key inflammatory mediator, is a critical mechanism for controlling inflammatory responses.

Other analogs exhibit similar inhibitory effects. For instance, 2′-hydroxy-3,6′-dimethoxychalcone dramatically inhibits NO production and downregulates the expression of the enzymes responsible for its synthesis, inducible nitric oxide synthase (iNOS), as well as cyclooxygenase-2 (COX-2), in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells. nih.gov At a concentration of 10 μM, this compound reduced iNOS expression by 83.21%. nih.gov Likewise, 2′-hydroxy-4′,6′-dimethoxychalcone significantly mitigates the LPS-induced expression of NO, prostaglandin (B15479496) E2 (PGE2), COX-2, and iNOS proteins. mdpi.com This inhibition of inflammatory mediators is a common characteristic among hydroxy-methoxylated chalcones, underscoring their potential as anti-inflammatory agents. researchgate.net

Modulation of Pro-inflammatory Cytokine Expression

The regulation of pro-inflammatory cytokines is a crucial aspect of the anti-inflammatory activity of chalcones. Treatment with 2',4-dihydroxy-3',4',6'-trimethoxychalcone significantly attenuated the production of major pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-activated macrophages in a dose-dependent fashion. mdpi.comnih.gov The mechanism for this is linked to the suppression of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov

This activity is mirrored in other analogs. 2′-hydroxy-4′,6′-dimethoxychalcone also inhibits the production of IL-1β, IL-6, and TNF-α in LPS-induced RAW 264.7 cells. mdpi.com Furthermore, studies on 2,2′,4′-trihydroxychalcone (TDC) have shown it can decrease the secretion of pro-inflammatory cytokines in animal models of colitis, helping to restore the balance between inflammatory Th17 cells and regulatory T (Treg) cells. mdpi.com

Antioxidant Activities

Chalcones are potent antioxidants, a property closely linked to their chemical structure, particularly the presence and position of hydroxyl groups which can donate hydrogen atoms to neutralize free radicals. nih.gov

Mechanisms of Free Radical Scavenging

The antioxidant capacity of chalcones is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). analis.com.my The presence of hydroxyl groups on the phenyl rings is a key determinant of this activity. nih.gov Studies on various dihydroxylated chalcone (B49325) derivatives have demonstrated that compounds with ortho- or para-dihydroxylation patterns exhibit excellent antioxidant activity, comparable to standards like ascorbic acid. researchgate.net

An analog, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone , has been reported to exhibit good antioxidant properties, which is attributed to its high content of phenols and flavonoids. iomcworld.com Research indicates that chalcones containing a pyrogallol (B1678534) group (three adjacent hydroxyl groups) or a catechol group (two adjacent hydroxyl groups) on one of their rings show particularly high radical scavenging activity. researchgate.net These findings underscore that the free radical scavenging ability is a fundamental property of this class of compounds, driven by their hydrogen-donating hydroxyl moieties.

Activation of Endogenous Antioxidant Defense Pathways (e.g., Nrf2-ARE Pathway)

Beyond direct radical scavenging, chalcones can modulate the body's own antioxidant systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. mdpi.com Nrf2 is a transcription factor that controls the expression of numerous antioxidant and detoxification genes. mdpi.com For example, the synthetic analog 2′,4′,6′-tris(methoxymethoxy) chalcone was found to exert anti-inflammatory effects in a colitis model through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. mdpi.com

However, the interaction with the Nrf2 pathway can be structure-dependent and may lead to inhibition in certain contexts. The analog 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been identified as a potent inhibitor of the Nrf2/ARE pathway. nih.gov In drug-resistant human hepatocellular carcinoma cells (BEL-7402/5-FU), DMC was shown to suppress the expression and nuclear translocation of Nrf2. nih.gov This inhibition led to a decrease in the synthesis of glutathione (B108866) (GSH), a key cellular antioxidant, thereby reversing the cancer cells' resistance to chemotherapy. nih.gov This dual potential for activation or inhibition highlights the nuanced and structure-specific interaction of chalcone analogs with the Nrf2 pathway.

Anticancer and Cytostatic Activities

A significant body of preclinical research has focused on the anticancer and cytostatic properties of chalcone analogs. These compounds have demonstrated the ability to inhibit the proliferation of a wide range of human cancer cell lines, often with IC₅₀ values in the low micromolar range. The anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov

For example, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (a Flavokavain C analog) has shown anticancer properties against MCF-7 and MDA-MB-231 breast cancer cell lines by inducing apoptosis and G2/M-phase cell cycle arrest. mdpi.com Another analog, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , displayed potent antiproliferative activity against several human cervical cancer cell lines, with its most pronounced effect on HeLa cells (IC₅₀ of 10.05 µM). nih.gov Further investigation revealed that DMC induces DNA damage, cell cycle arrest in the G₀/G₁ phase, and apoptosis in these cancer cells. nih.gov The cytotoxic activities of several relevant chalcone analogs against various cancer cell lines are detailed in the table below.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 | nih.gov |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | Cervical Cancer | 3.20 | researchgate.net |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | Breast Cancer | 3.85 | researchgate.net |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 | Breast Cancer | Not specified | mdpi.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MDA-MB-231 | Breast Cancer | Not specified | mdpi.com |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | Breast Cancer | 24.67 | nih.gov |

Antiproliferative Effects in Various Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative activities of chalcone derivatives against a wide array of human cancer cell lines. The efficacy of these compounds is often attributed to the specific substitution patterns on their aromatic rings.

One notable analog, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has shown considerable inhibitory effects. In a study, DMC displayed antiproliferative activity against human cervical cancer cell lines C-33A, HeLa, and SiHa, with IC50 values of 15.76 ± 1.49 µM, 10.05 ± 0.22 µM, and 18.31 ± 3.10 µM, respectively. sinop.edu.trscispace.com Another investigation on the K562 human leukemia cell line reported an IC50 value of 14.2 ± 0.45 µM for DMC. researchgate.net

Similarly, 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (also known as DDC or Flavokavain C) demonstrated selective cytotoxicity against breast cancer cells, with a higher potency in triple-negative breast cancer (TNBC) cells compared to other types. nih.gov Synthetic chalcone derivatives have also been evaluated for their anticancer potential. For instance, 2',4',4'-trihydroxy-3-methoxychalcone was found to be highly active against HeLa and WiDr (colon) cancer cell lines with IC50 values of 8.53 µg/mL and 2.66 µg/mL, respectively. nih.gov Another synthetic analog, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3), showed potent activity against HeLa and MCF-7 cells with IC50 values of 3.204 µM and 3.849 µM. mdpi.com

A series of novel 2,4,6-trimethoxy-4′-nitrochalcone derivatives were synthesized and screened, with one compound, Ch-19, exhibiting the strongest antitumor activity against esophageal squamous cell carcinoma (ESCC) cells. nih.gov The antiproliferative activity of 2',4'-Dihydroxy-3',6'-dimethoxychalcone was tested against CCRF-CEM leukemia cells, showing an IC50 value of 10.67 µM. nih.gov

Table 1: Antiproliferative Activity of Chalcone Analogs in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Source |

|---|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 µM | sinop.edu.trscispace.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 ± 3.10 µM | sinop.edu.trscispace.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49 µM | sinop.edu.trscispace.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 | Leukemia | 14.2 ± 0.45 µM | researchgate.net |

| 2',4',4'-Trihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 8.53 µg/mL | nih.gov |

| 2',4',4'-Trihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 2.66 µg/mL | nih.gov |

| 2',4'-Dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 µg/mL | nih.gov |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa | Cervical Cancer | 3.204 µM | mdpi.com |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | Breast Cancer | 3.849 µM | mdpi.com |

| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM | Leukemia | 10.67 µM | nih.gov |

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

Chalcones exert their antiproliferative effects in part by interfering with the normal progression of the cell cycle, leading to arrest at specific checkpoints. This disruption prevents cancer cells from dividing and proliferating.

Treatment with 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle in HeLa and SiHa cervical cancer cells. sinop.edu.trmdpi.comnih.gov In a study on BEL-7402/5-FU multi-drug resistant hepatocellular carcinoma cells, DMC also induced G1 cell cycle arrest, which was associated with the downregulation of cyclin D1 and CDK4. globalresearchonline.net

In contrast, other chalcone analogs primarily induce arrest at the G2/M checkpoint. For example, 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) was found to induce a blockade in the G1 phase in the majority of MCF-7 (65.7%) and MDA-MB-231 (62.5%) breast cancer cells. researchgate.net However, a smaller population of these cells also experienced arrest in the G2/M phase. researchgate.net Similarly, the synthetic chalcone derivative Ch-19 was observed to cause G2/M phase arrest in Eca-109 and KYSE-450 esophageal cancer cell lines. nih.gov Flavokawain C (FKC), another name for DDC, has also been reported to induce G2/M phase arrest in a dose-dependent manner in breast cancer cells. researchgate.net

Modulation of Apoptotic Pathways (e.g., Mitochondrial Apoptosis, Regulation of Bcl-2 Family Proteins, p53, Bax)

Induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Chalcones have been shown to activate apoptotic pathways, particularly the intrinsic or mitochondrial pathway.

Studies on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) revealed its ability to induce apoptosis in K562 leukemia cells by down-regulating the anti-apoptotic protein Bcl-2, which leads to a lower Bcl-2/Bax ratio. researchgate.net While the expression of the pro-apoptotic protein Bax was not affected in this case, the shift in the Bcl-2/Bax balance is sufficient to trigger apoptosis. researchgate.net In another study, amino acid-conjugated derivatives of DMC were found to upregulate BAX and downregulate BCL2 expression, thereby increasing the BAX/BCL2 ratio and inducing apoptosis in SiHa cells. nih.gov This process was also linked to the upregulation of TP53. nih.gov

The analog 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) was also found to trigger the intrinsic apoptosis pathway in breast cancer cells. researchgate.net Treatment with DDC led to an increase in the expression of pro-apoptotic proteins p53 and Bax. researchgate.net Furthermore, a significant reduction in the anti-apoptotic proteins Bcl-2 and Mcl-1 was observed in MCF-7 cells. researchgate.net Synthetic 2′,4′,5′-trimethoxychalcones have also been shown to induce apoptosis by reducing mitochondrial potential, decreasing Bcl-2 expression, and increasing Bax expression.

Autophagy Induction and Regulation

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context. Some chalcones have been found to modulate this process in cancer cells.

The compound 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC), isolated from Chromolaena tacotana, was shown to trigger autophagy in both luminal A and triple-negative breast cancer cells. researchgate.net This induction of autophagy was evidenced by the activation of the autophagic marker LC3-II. nih.govresearchgate.net The study also suggested that DDC-induced autophagy is dependent on the mTOR protein, as in silico simulations showed favorable binding interactions between DDC and mTOR. nih.govresearchgate.net

Impact on Tumor Vasculature and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several chalcone derivatives have demonstrated anti-angiogenic properties, suggesting they can interfere with the tumor's blood supply.

Chalcones have been documented to modulate several key steps in angiogenesis, including signaling pathways involving vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and transforming growth factor-β (TGF-β). For example, the synthetic chalcone analog E-2-(4'-methoxybenzylidene)-1-benzosuberone inhibited VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) and decreased the secretion of both VEGF and matrix metalloproteinase-9 (MMP-9). nih.gov Another analog, 2'-hydroxy-4'-methoxychalcone (B191446) (HMC), was shown to decrease angiogenesis in both the chick chorioallantoic membrane (CAM) assay and in a mouse Matrigel plug assay. nih.gov The anti-angiogenic activity of HMC is thought to be linked to its anti-proliferative effect on endothelial cells. nih.gov Studies on p-hydroxychalcone also revealed significant, dose-dependent inhibition of micro-blood vessel growth in an ex vivo rat aorta ring assay, with an IC50 of 17.15µg/ml. These findings indicate that chalcones can effectively target the tumor vasculature, adding another dimension to their anticancer potential.

Antimicrobial and Antiparasitic Activities

Beyond their anticancer effects, chalcones are also recognized for their broad-spectrum antimicrobial properties.

Antibacterial Efficacy

Chalcones have demonstrated efficacy against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. Their mechanism of action is often linked to their α,β-unsaturated ketone system.

A study investigating four novel chalcones synthesized from 2-hydroxy-3,4,6-trimethoxyacetophenone found that one of the chalcones exhibited the best direct antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 645 μg/mL for Staphylococcus aureus and 812 μg/mL for Escherichia coli. Another investigation into a synthesized chalcone derivative showed some activity against Staphylococcus aureus and Escherichia coli, although it was less potent than the standard antibiotic Ciprofloxacin. The chalcone analog 2',4'-dihydroxy-3'-methoxycalcone was also reported to have antibacterial activity. These findings highlight the potential of chalcones as candidates for new antibacterial drugs or as agents that can modulate the activity of existing antibiotics against resistant strains.

Table 2: Antibacterial Activity of Chalcone Analogs

| Compound | Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|---|

| Chalcone from 2-hydroxy-3,4,6-trimethoxyacetophenone | Staphylococcus aureus | 645 µg/mL | |

| Chalcone from 2-hydroxy-3,4,6-trimethoxyacetophenone | Escherichia coli | 812 µg/mL | |

| 2',4'-dihydroxy-3'-methoxycalcone | Not Specified | Reported Antibacterial |

Antifungal Potential

Chalcones, as a class of compounds, have demonstrated notable antifungal properties. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings plays a crucial role in their activity.

An analog, 2'-hydroxy-4,4',6'-trimethoxychalcone , has been shown to possess significant antifungal properties against a variety of plant pathogenic fungi. nih.gov It effectively inhibited the spore germination of all tested fungi, with the highest inhibition (over 78%) observed at a concentration of 2000 ppm against Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. nih.gov This compound was particularly effective against U. cynodontis, A. solani, and A. flavus, showing high inhibitory action even at 500 ppm. nih.gov

Studies on a series of methoxychalcones have further elucidated structure-activity relationships. For instance, 3',4',5'-trimethoxychalcone was found to be a potent antifungal agent against Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which was eight times more potent than the reference drug fluconazole. Other methoxychalcones have also shown promise against various phytopathogens. researchgate.net A series of 14 methoxylated derivatives, including those methoxylated on both aromatic rings, were effective in inhibiting the growth of fungi like Sclerotium sp. and Colletotrichum gloeosporioides. mdpi.com

Table 1: Antifungal Activity of 2'-hydroxy-4,4',6'-trimethoxychalcone against Various Fungi

| Fungal Species | Inhibition of Spore Germination at 2000 ppm (%) |

|---|---|

| Ustilago cynodontis | >78 |

| Alternaria brassicicola | >78 |

| Alternaria solani | >78 |

| Aspergillus flavus | >78 |

| Colletotrichum capsici | >78 |

| Curvularia lunata | >78 |

| Fusarium udum | >78 |

| Helminthosporium sativum | Significant Inhibition |

| Cercospora blumea | Significant Inhibition |

Data sourced from Mishra P. K., et al. (2007). nih.gov

Antiprotozoal Activities (e.g., Antileishmanial)

Chalcone analogs have been extensively investigated for their activity against various protozoan parasites, particularly Leishmania species. The effectiveness of these compounds is highly dependent on their substitution patterns.

A study on various substituted chalcones demonstrated a potent, concentration-dependent inhibitory effect on the in vitro growth of Leishmania braziliensis promastigotes. nih.gov The specific positioning of substituents on the chalcone skeleton is critical for optimizing antileishmanial activity while minimizing cytotoxicity to host cells. mdpi.comnih.gov For instance, a series of 4,8-dimethoxynaphthalenyl chalcones were tested against Leishmania amazonensis. The analog with a para-nitro group on the B-ring was the most active derivative against promastigotes, while another analog reduced the number of intracellular amastigotes with an IC₅₀ value of 18.5 ± 1.19 μM. acs.org

In another study, eighteen analogs of a natural chalcone were synthesized and tested against L. amazonensis. nih.gov Three analogs containing nitro, fluorine, or bromine groups showed increased selective activity against the parasites compared to the parent compound. nih.gov Specifically, the nitrosylated chalcone was as effective as the reference drug Pentostan in infected mice. nih.gov

The mechanism of action for the antiprotozoal effects of chalcones is thought to involve the inhibition of key parasite enzymes, such as fumarate (B1241708) reductase and other components of the mitochondrial respiratory chain. nih.gov

Table 2: Antileishmanial Activity of Selected Chalcone Analogs

| Compound/Analog | Target Species | Activity | IC₅₀ Value (µM) |

|---|---|---|---|

| Nitrosylated chalcone analog | L. amazonensis | Controls lesion growth and parasite burden | Not specified |

| 4,8-dimethoxynaphthalenyl chalcone analog | L. amazonensis amastigotes | Reduces number of amastigotes | 18.5 ± 1.19 |

Data sourced from Boeck, P., et al. (2006) nih.gov and Martins, T. M. M., et al. (2022). acs.org

Other Investigated Biological Activities

Enzyme Inhibition (e.g., Acetylcholinesterase, Alpha-Glucosidase, Alpha-Amylase)

Chalcone derivatives have been identified as potent inhibitors of several enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a key strategy in the management of Alzheimer's disease. A series of 2′-hydroxy- and 2′-hydroxy-4′,6′-dimethoxychalcones were evaluated as human AChE inhibitors, with the most active compounds showing IC₅₀ values in the range of 40–85 µM. nih.gov Generally, analogs with methoxy groups on the A-ring and halogen substituents on the B-ring demonstrated higher activity. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism. nih.gov Other studies have reported even more potent AChE inhibition by chalcone derivatives, with IC₅₀ values ranging from the nanomolar to the low micromolar range. mdpi.comutm.my For example, one study reported IC₅₀ values from 0.008 to 4.8 µM for a series of 22 synthetic chalcones. researchgate.net

Alpha-Glucosidase and Alpha-Amylase Inhibition: Inhibition of α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes. mdpi.com Chalcones have shown significant inhibitory activity against these enzymes. rsc.org The presence of hydroxyl groups at specific positions, such as C-2' and C-4' of the A-ring and C-3 and C-4 of the B-ring, appears to favor this inhibitory effect. rsc.orgBavachalcone , an analog, was found to be a significantly more potent inhibitor of α-glucosidase (IC₅₀ = 15.35 ± 0.57 μg/mL) than the standard drug acarbose (B1664774) (IC₅₀ = 2.77 ± 0.09 mg/mL). nih.gov Another analog, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone , exhibited strong, non-competitive inhibition of pancreatic α-amylase with an IC₅₀ of 43 μM. nih.gov A series of novel chalcone amide derivatives were also designed as α-glucosidase inhibitors, with the most potent compound, L4 , showing an IC₅₀ value of 8.28 ± 0.04 μM, which was superior to acarbose. mdpi.com

Table 3: Enzyme Inhibitory Activity of Selected Chalcone Analogs

| Enzyme | Chalcone Analog | IC₅₀ Value |

|---|---|---|

| Acetylcholinesterase (AChE) | 2′-hydroxy-4′,6′-dimethoxychalcones | 40 - 85 µM |

| Acetylcholinesterase (AChE) | Synthetic Chalcone (Compound 19) | 0.008 µM |

| Alpha-Glucosidase | Bavachalcone | 15.35 µg/mL |

| Alpha-Glucosidase | Chalcone Amide (L4) | 8.28 µM |

Data sourced from Hasan, M., et al. (2016) nih.gov, de Oliveira, A. B., et al. (2020) researchgate.net, Wang, Y., et al. (2021) nih.gov, Hu, H., et al. (2012) nih.gov, and Li, H., et al. (2022). mdpi.com

Neuroprotective Properties

Chalcone analogs have demonstrated significant neuroprotective effects in various preclinical models. These properties are often attributed to their antioxidant and anti-inflammatory activities.

One analog, Cardamonin (2′,4′-dihydroxy-6′-methoxychalcone) , has been shown to possess neuroprotective properties by mitigating the damaging effects of oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases like Alzheimer's. nih.gov The mechanism involves the activation of the Nrf2/ARE antioxidant pathway, which upregulates the expression of protective enzymes. sid.ir

Another study showed that a synthetic chalcone derivative protected neuronal cells from 6-hydroxydopamine-induced toxicity by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of p53 and caspase-3, key mediators of apoptosis. nih.gov Similarly, other chalcone derivatives have been found to protect against glutamate-induced excitotoxicity and lipopolysaccharide (LPS)-induced inflammation in neuronal cells. mdpi.comnih.gov These protective effects are often linked to the inhibition of inflammatory signaling pathways such as NF-κB and MAPK. nih.gov

Psychoactive Effects

The investigation into the specific psychoactive effects of chalcones is an emerging area of research. While comprehensive reviews have categorized psychoactivity as a potential property of chalcones, detailed studies on compounds like this compound are limited. nih.gov

However, research on some chalcone derivatives has explored their potential effects on the central nervous system. A study evaluated a series of synthetic chalcones for anti-anxiety, anti-depression, and analgesic effects. ijpda.org The findings indicated that specific analogs exhibited distinct activities:

5′-methyl-2′-hydroxychalcone exerted anxiolytic-like effects in a mouse model. ijpda.org

The parent chalcone nucleus revealed antidepressant-like activities. ijpda.org

A novel derivative, 5′-methyl-2′-hydroxy-3′-nitrochalcone , exhibited significant antinociceptive (analgesic) activity in both chemical and thermal pain models. ijpda.org

These findings suggest that the chalcone scaffold is a promising template for developing novel drugs with actions on the central nervous system, although the term "psychoactive" in this context refers to a broad range of neurological activities rather than psychotropic effects. ijpda.org Further computational studies have also explored chalcone derivatives as potential anticonvulsant agents by targeting GABA receptors. ljmu.ac.uk

Estrogen Receptor Modulation

Chalcones have been identified as modulators of estrogen receptor (ER) activity, suggesting their potential in conditions related to hormone signaling, such as breast cancer and postmenopausal symptoms.

Studies on 2′,3′,4′-trihydroxychalcone have revealed a unique mechanism of action. This analog acts as an ERα ligand that can reprogram the activity of 17β-estradiol. mdpi.com It does not act as a simple agonist or antagonist but rather modulates the receptor's function in a novel way. orientjchem.org Another analog, 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone , was shown in silico to interact with ERα. mdpi.comnih.gov

The estrogenic activity of chalcones is closely linked to their structural features, particularly the number and position of hydroxyl groups, which also correlate with their antioxidant properties. mdpi.com Synthetic O-alkylated (E)-chalcone derivatives have been developed and evaluated for their anti-estrogenic activity, with some compounds showing potent inhibition of estrogen-dependent breast cancer cell growth. researchgate.net Furthermore, chalconesulfonamides have demonstrated potent antiestrogenic activity by affecting the ERα/GREB1 signaling axis in breast cancer cells. This body of research highlights the potential of chalcone derivatives as a novel class of selective estrogen receptor modulators (SERMs).

Mechanisms of Action at the Molecular and Cellular Level for 2 ,4 Dihydroxy 2,3 ,6 Trimethoxychalcone

Direct Interaction with Key Enzymes and Cellular Receptors

There is currently no specific scientific data available that details the direct interaction of 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone with key enzymes or cellular receptors. While many chalcone (B49325) derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX), protein tyrosine phosphatases, and α-glucosidase, no such studies have been published specifically for this compound. nih.govnih.gov

Modulation of Intracellular Signaling Cascades (e.g., NF-κB Pathway, p38 MAPK, mTOR Protein)

The modulation of intracellular signaling cascades is a common mechanism for many bioactive chalcones. For instance, a closely related structural isomer, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been shown to possess anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. nih.govtandfonline.com Another compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has been found to affect the mTOR protein. mdpi.compreprints.org However, there are no specific peer-reviewed studies demonstrating that this compound directly modulates the NF-κB, p38 MAPK, or mTOR signaling pathways.

Regulation of Gene Expression and Protein Synthesis

Alterations in gene expression and protein synthesis are downstream effects of modulated signaling pathways. For example, the inhibition of NF-κB by other chalcones leads to the downregulation of inflammatory genes. nih.gov Similarly, other related chalcones have been shown to induce cell cycle arrest by downregulating proteins like cyclin D1 and CDK4. nih.gov Despite these findings for analogous compounds, no dedicated research has been published that investigates how this compound specifically regulates gene expression or protein synthesis.

Influence on Cellular Bioenergetics and Mitochondrial Function

Mitochondria are key targets for some chalcone compounds, which can induce apoptosis by disrupting the mitochondrial membrane potential. researchgate.net Some chalcones have been observed to protect mitochondrial function from oxidative stress, while others trigger apoptosis through mitochondria-dependent pathways. nih.govsigmaaldrich.com At present, the scientific literature lacks studies specifically examining the influence of this compound on cellular bioenergetics or mitochondrial function.

Role in Oxidative Stress Regulation

Summary of Research Findings for this compound

| Mechanism of Action | Specific Findings for this compound | Findings for Related Chalcones (for context) |

|---|---|---|

| Direct Enzyme/Receptor Interaction | No specific data available | Various chalcones inhibit COX, PTP1B, α-glucosidase. |

| Modulation of NF-κB Pathway | No specific data available | A structural isomer inhibits NF-κB activation. nih.gov |

| Modulation of p38 MAPK Pathway | No specific data available | A structural isomer represses p38 MAPK phosphorylation. tandfonline.com |

| Modulation of mTOR Protein | No specific data available | Other chalcones affect mTOR and induce autophagy. preprints.org |

| Regulation of Gene/Protein Expression | No specific data available | Related compounds downregulate inflammatory and cell cycle proteins. nih.govnih.gov |

| Influence on Mitochondrial Function | No specific data available | Related compounds can disrupt mitochondrial membrane potential or protect mitochondria. nih.govsigmaaldrich.com |

| Role in Oxidative Stress | No specific data available | Many chalcones exhibit antioxidant activity by scavenging ROS or upregulating antioxidant enzymes. |

Structure Activity Relationship Sar Studies of 2 ,4 Dihydroxy 2,3 ,6 Trimethoxychalcone and Analogs

Influence of Hydroxyl and Methoxy (B1213986) Substituents on Biological Potency and Selectivity

The presence, number, and type of oxygenated substituents—hydroxyl (-OH) and methoxy (-OCH₃) groups—on the aromatic A and B rings of the chalcone (B49325) scaffold are paramount to its biological activity. nih.gov These electron-donating groups significantly modulate the electronic properties of the molecule, influencing its ability to interact with biological targets.

Generally, free hydroxyl groups are considered key moieties that can enhance the antioxidant activity of chalcones. nih.gov Studies have shown that an increase in the number of hydroxyl groups often correlates with improved radical scavenging capabilities. mdpi.com Conversely, the presence of methoxy groups can sometimes decrease activities like antioxidant and antimicrobial effects, but may positively influence antitumor activity. nih.gov For instance, research on various chalcones has highlighted that the substitution pattern of hydroxyl and methoxy groups plays a crucial role in their chemoprotective activities. nih.gov

In the context of anti-inflammatory properties, a structure-activity relationship study suggested that strong anti-inflammatory effects are associated with the presence of electron-donating hydroxyl and methoxy groups on both A and B rings. nih.gov The specific compound 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone, an analog of the title compound, has been noted for its anti-inflammatory effects through the inhibition of NF-κB and p38 MAPK pathways. acs.org This underscores the importance of the specific combination of dihydroxy and trimethoxy substitution.

The biological evaluation of a series of chalcones for inhibition of the breast cancer resistance protein (ABCG2) revealed that methoxy substituents are critical for both inhibitory potency and cytotoxicity. nih.gov This highlights the dual role these functional groups can play, where they can enhance desired therapeutic effects while also potentially increasing toxicity.

| Functional Group | General Influence on Biological Activity | Source |

| Hydroxyl (-OH) | Often enhances antioxidant and antimicrobial activity. The 2'-hydroxy group is particularly important for anti-inflammatory effects. The number and position are critical. | nih.gov, nih.gov, mdpi.com |

| Methoxy (-OCH₃) | May decrease antioxidant activity but can positively affect antitumor and anti-inflammatory potency. Critical for modulating potency and cytotoxicity. | nih.gov, nih.gov, nih.gov |

Positional Effects of Functional Groups on A and B Rings

The specific location of substituents on the A and B rings is as crucial as their chemical nature. The substitution pattern of 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone places two hydroxyl groups and a methoxy group on the A-ring (the 2',4'-dihydroxy and 6'-methoxy arrangement) and two methoxy groups on the B-ring (the 2,3'-dimethoxy arrangement, assuming a typo in the compound name and it is 2,3-dimethoxy). This dense oxygenation pattern is significant.

On the A-ring, a hydroxyl group at the 2'-position is a hallmark of many biologically active chalcones. This 2'-OH group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the planarity and conformational stability of the molecule. This feature has been linked to potent anti-inflammatory and anticancer activities. nih.gov In a study of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives, the 2'-OH group was highlighted as being important for cytotoxicity. rsc.org

On the B-ring, the position of substituents significantly impacts activity. For antioxidant activity, a 3,4-dihydroxy substitution pattern on ring B is often considered the best combination for high potency. nih.gov In the case of ABCG2 inhibition, methoxy groups at positions 2 and 6 of the B-ring were found in the most potent and least toxic compounds, while substitution at position 4 had a negative effect, and methoxylation at positions 3, 4, and 5 markedly increased cytotoxicity. nih.gov The placement of methoxy groups at the 2- and 3-positions on the B-ring of the title compound would therefore be expected to confer specific biological properties, distinct from other substitution patterns.

| Ring | Position | Substituent Effect | Source |

| A-Ring | 2'-OH | Can form an intramolecular hydrogen bond, influencing conformation. Often crucial for anti-inflammatory and anticancer activity. | nih.gov, rsc.org |

| 6'-OMe | Contributes to the overall electron-donating nature of the ring, often found in potent inhibitors. | nih.gov | |

| B-Ring | 2-OMe | The 'ortho' effect can influence the conformation of the molecule and its interaction with targets. | nih.gov |

| 3-OMe/4-OH | A 3,4-dioxygenated pattern on the B-ring is frequently associated with high antioxidant and cytotoxic activity. | nih.gov | |

| 3,4,5-OMe | This pattern on the B-ring has been linked to increased cytotoxicity. | nih.gov |

Importance of the α,β-Unsaturated Carbonyl System for Activity

The defining structural feature of the chalcone backbone is the α,β-unsaturated carbonyl system (an enone moiety). This three-carbon bridge connecting the two aromatic rings is not merely a linker but a highly reactive functional group that is fundamental to the biological activities of most chalcones. researchgate.net, frontiersin.org

This system acts as a potent Michael acceptor. The polarized carbon-carbon double bond is susceptible to nucleophilic attack, particularly by the thiol (-SH) groups of cysteine residues found in various enzymes and transcription factors. researchgate.net, nih.gov This covalent interaction is believed to be a primary mechanism for the biological activities of chalcones, including their anti-inflammatory and anticancer effects. nih.gov, researchgate.net For example, the inhibition of the Nrf2-Keap1 signaling pathway can be initiated by the Michael addition of chalcones to the thiol groups of the Keap1 protein. nih.gov

Docking simulations with proteasome inhibitors have suggested that the α,β-unsaturated carbonyl system can be the functional group for nucleophilic attack by the N-terminal threonine residue in the catalytic sites of the proteasome. nih.gov The reactivity of this enone system makes chalcones versatile scaffolds, but it also means that their activity is intrinsically linked to the integrity of this bridge. Saturation of the double bond to form a dihydrochalcone (B1670589) typically alters or diminishes many of the biological activities associated with the parent chalcone, confirming the importance of the unsaturated system. frontiersin.org

Comparative Analysis with Other Chalcone Derivatives to Elucidate Pharmacophores

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Studies on various series of chalcone derivatives have elucidated key pharmacophoric features that are consistently associated with their bioactivity.

A common pharmacophore model for chalcones includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions. longdom.org, nih.gov

Hydrogen Bond Acceptors (A): The carbonyl oxygen and oxygen atoms of methoxy groups frequently serve as hydrogen bond acceptors.

Hydrogen Bond Donors (D): Hydroxyl groups are primary hydrogen bond donors.

Aromatic Rings (R) / Hydrophobic Groups (H): The two phenyl rings (A and B) provide essential hydrophobic and aromatic interactions with target proteins.

For instance, a pharmacophore model developed for chalcone-based inhibitors of Plasmodium falciparum growth identified a four-point model with two hydrogen bond acceptors and two aromatic rings as key features. longdom.org Another model for chalcone derivatives as calcium channel blockers highlighted hydrogen bond donors, acceptors, and hydrophobic groups as important. nih.gov Similarly, a pharmacophore for antibacterial chalcones also featured two hydrogen bond acceptors and two overlapping aromatic rings. acs.org

When analyzing the structure of this compound, it aligns well with these general pharmacophore models. It possesses:

Two hydroxyl groups (potential hydrogen bond donors).

A carbonyl oxygen and three methoxy oxygens (potential hydrogen bond acceptors).

Two aromatic rings for hydrophobic and π-π stacking interactions.

This rich combination of pharmacophoric features suggests its potential to interact with a wide range of biological targets, consistent with the diverse activities reported for the chalcone class.

Computational Approaches to Predict Molecular Interactions and Binding Affinities

Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, provide invaluable insights into how chalcones interact with their biological targets at a molecular level.

Molecular docking simulations are used to predict the preferred binding orientation of a ligand (like a chalcone) within the active site of a target protein. unja.ac.id These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives with cyclin-dependent kinase 2 (CDK2) helped to illuminate how these compounds interact with the enzyme. rsc.org Similarly, docking simulations of other chalcones have identified key amino acid residues in the active sites of targets like the proteasome and falcipain-2 that are crucial for binding. nih.gov, mdpi.com Such studies consistently show that the hydroxyl and methoxy groups participate in hydrogen bonding, while the phenyl rings engage in hydrophobic or π-stacking interactions. longdom.org

For this compound, computational analysis would likely predict strong binding to various protein targets due to its numerous hydrogen bond donors/acceptors and two aromatic systems. Docking simulations could pinpoint the specific amino acid residues it interacts with, while QSAR could quantify how its unique substitution pattern contributes to its predicted biological potency.

Future Directions in Academic Research on 2 ,4 Dihydroxy 2,3 ,6 Trimethoxychalcone

Exploration of Undiscovered Biological Activities and Therapeutic Potential in Preclinical Models

While initial research has pointed towards anti-cancer and anti-inflammatory properties, the full spectrum of biological activities for 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone remains largely unexplored. biosynth.com The broader chalcone (B49325) family has demonstrated a wide array of pharmacological effects in preclinical studies, suggesting that the subject compound may possess similar, yet undiscovered, potential. nih.gov Future research should prioritize systematic screening in various preclinical models to uncover novel therapeutic applications.

Drawing parallels from structurally similar chalcones provides a roadmap for this exploration. For instance, compounds like 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) and 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone have shown significant efficacy in cancer models by inducing apoptosis and cell cycle arrest through specific pathways such as PI3K/AKT. nih.govmdpi.com Preclinical investigations could therefore focus on models of chemo-resistant cancers, autoimmune disorders, and neurodegenerative diseases where oxidative stress and inflammation are key pathological factors. nih.gov

Table 1: Bioactivities of Structurally Related Chalcones and Potential Areas for Preclinical Investigation

| Chalcone Analog | Demonstrated Biological Activity | Potential Therapeutic Area for this compound |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Induces apoptosis and G1 cell cycle arrest via the PI3K/AKT pathway in hepatocellular carcinoma cells. nih.gov | Multi-drug resistant cancers |

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Triggers autophagy and mitochondrial apoptosis in breast cancer cells. mdpi.com | Breast cancer, particularly triple-negative subtypes |

| Licochalcone A | Prevents lesion development in Leishmania major-infected mice. nih.gov | Parasitic diseases (e.g., Leishmaniasis) |

| Xanthoangelol (XA) and 4-hydroxyderricin (B1235420) (4HD) | Lower blood sugar and demonstrate insulin-like activity in hyperglycemic mice. nih.gov | Metabolic disorders (e.g., Type 2 Diabetes) |

In-depth Mechanistic Investigations Using Advanced Omics Technologies

To move beyond the current understanding of its mode of action, future studies must employ advanced "omics" technologies. While research on related compounds has identified specific targets like the PI3K/AKT pathway, a systems-level perspective is lacking. nih.gov Proteomics, transcriptomics, and metabolomics can provide an unbiased, comprehensive view of the cellular perturbations induced by this compound. This approach can reveal novel mechanisms of action, identify biomarkers for predicting treatment response, and uncover potential off-target effects. For example, a proteomic analysis could elucidate the full network of kinases inhibited by the compound, while metabolomics could detail the downstream effects on cellular metabolism, particularly in cancer cells.

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity or Potency

The chalcone scaffold is synthetically tractable, making it an excellent template for medicinal chemistry efforts. ljmu.ac.uk The rational design and synthesis of novel analogs of this compound are a crucial next step to optimize its therapeutic properties. Studies on other chalcone series have provided valuable structure-activity relationship (SAR) insights. For example, research on derivatives of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone highlighted the critical role of the 2′-OH and the derivatization pattern of the 4′-OH group for cytotoxic activity. rsc.org Similarly, the synthesis of 2,4,6-trimethoxychalcone derivatives showed that specific substitutions could yield compounds with over 10-fold greater potency against cancer cells than the chemotherapy agent 5-fluorouracil. nih.gov

Future synthetic strategies should focus on modifying the hydroxyl and methoxy (B1213986) groups on both aromatic rings to improve target specificity, enhance potency, increase solubility, and optimize metabolic stability. nih.gov Molecular docking simulations, as used in the development of other chalcone derivatives, can guide these synthetic efforts by predicting interactions with biological targets like cyclin-dependent kinases (CDKs). rsc.orgnih.gov

Development of Research Tools and Probes Based on this compound

A potent and selective molecule can serve not only as a drug candidate but also as a chemical probe to investigate biological processes. If an analog of this compound is found to be a highly specific inhibitor of a particular enzyme or receptor (e.g., a specific CDK, as suggested by docking studies of related compounds), it could be developed into a valuable research tool. nih.gov By attaching fluorescent tags or affinity labels, these probes would enable researchers to visualize target protein localization within cells, identify protein-protein interactions, and further dissect the physiological roles of its molecular target. Such tools are invaluable for basic biological research and target validation in drug discovery.

Preclinical Research on Pharmacokinetic and Pharmacodynamic Profiles of Analogs